Cas no 1613303-64-2 (1-(2-Chlorophenyl)-3-methyl-1H-pyrazole)

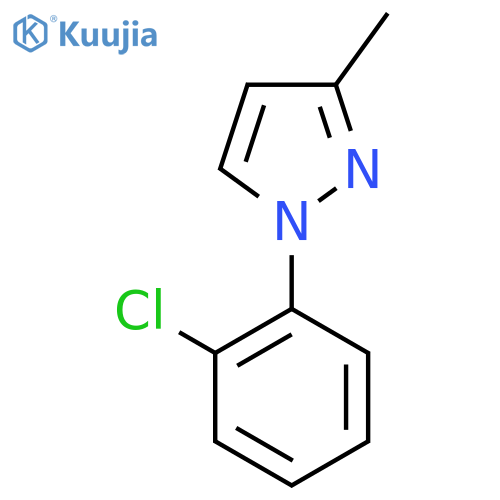

1613303-64-2 structure

商品名:1-(2-Chlorophenyl)-3-methyl-1H-pyrazole

CAS番号:1613303-64-2

MF:C10H9ClN2

メガワット:192.644860982895

MDL:MFCD29054988

CID:4609143

PubChem ID:58202302

1-(2-Chlorophenyl)-3-methyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 1-(2-chlorophenyl)-3-methyl-1H-pyrazole

- 1-(2-chlorophenyl)-3-methylpyrazole

- 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole

-

- MDL: MFCD29054988

- インチ: 1S/C10H9ClN2/c1-8-6-7-13(12-8)10-5-3-2-4-9(10)11/h2-7H,1H3

- InChIKey: DXPOMJYLPSDFEE-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC=CC=1N1C=CC(C)=N1

計算された属性

- せいみつぶんしりょう: 192.0454260 g/mol

- どういたいしつりょう: 192.0454260 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 192.64

- トポロジー分子極性表面積: 17.8

- 疎水性パラメータ計算基準値(XlogP): 2.9

1-(2-Chlorophenyl)-3-methyl-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-251449-1.0g |

1-(2-chlorophenyl)-3-methyl-1H-pyrazole |

1613303-64-2 | 95% | 1.0g |

$914.0 | 2024-06-19 | |

| Enamine | EN300-251449-0.5g |

1-(2-chlorophenyl)-3-methyl-1H-pyrazole |

1613303-64-2 | 95% | 0.5g |

$713.0 | 2024-06-19 | |

| Enamine | EN300-251449-5.0g |

1-(2-chlorophenyl)-3-methyl-1H-pyrazole |

1613303-64-2 | 95% | 5.0g |

$2650.0 | 2024-06-19 | |

| Ambeed | A1081276-1g |

1-(2-Chlorophenyl)-3-methyl-1H-pyrazole |

1613303-64-2 | 95% | 1g |

$655.0 | 2024-04-23 | |

| Enamine | EN300-251449-1g |

1-(2-chlorophenyl)-3-methyl-1H-pyrazole |

1613303-64-2 | 95% | 1g |

$914.0 | 2023-09-15 | |

| Aaron | AR01C35Z-5g |

1-(2-chlorophenyl)-3-methyl-1H-pyrazole |

1613303-64-2 | 95% | 5g |

$3669.00 | 2023-12-15 | |

| Enamine | EN300-251449-10g |

1-(2-chlorophenyl)-3-methyl-1H-pyrazole |

1613303-64-2 | 95% | 10g |

$3929.0 | 2023-09-15 | |

| Aaron | AR01C35Z-100mg |

1-(2-Chlorophenyl)-3-methyl-1H-pyrazole |

1613303-64-2 | 95% | 100mg |

$461.00 | 2025-02-14 | |

| Aaron | AR01C35Z-500mg |

1-(2-Chlorophenyl)-3-methyl-1H-pyrazole |

1613303-64-2 | 95% | 500mg |

$1006.00 | 2025-02-14 | |

| Aaron | AR01C35Z-10g |

1-(2-chlorophenyl)-3-methyl-1H-pyrazole |

1613303-64-2 | 95% | 10g |

$5428.00 | 2023-12-15 |

1-(2-Chlorophenyl)-3-methyl-1H-pyrazole 関連文献

-

Carson Wiethan,Steffany Z. Franceschini,Helio G. Bonacorso,Mark Stradiotto Org. Biomol. Chem. 2016 14 8721

1613303-64-2 (1-(2-Chlorophenyl)-3-methyl-1H-pyrazole) 関連製品

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1613303-64-2)1-(2-Chlorophenyl)-3-methyl-1H-pyrazole

清らかである:99%

はかる:1g

価格 ($):590.0